molecular formula C25H22N2O2 B2396154 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) CAS No. 33948-95-7

3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole)

Cat. No.: B2396154
CAS No.: 33948-95-7
M. Wt: 382.463
InChI Key: AZZXONYAPGBGLX-UHFFFAOYSA-N
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Description

3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) is a synthetic bis(indolyl)methane derivative of significant interest in biochemical and pharmacological research. Compounds featuring the bis(indolyl)methane scaffold are extensively studied for their broad spectrum of potential biological activities, which include anticancer, antiviral, and anti-inflammatory properties . The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to bind with high affinity to multiple receptors, making it a valuable pharmacophore for developing novel therapeutic agents . This compound is structurally analogous to other bioactive bis(indolyl)methanes, such as 3,3'-Diindolylmethane (DIM), a known metabolite derived from cruciferous vegetables that is under investigation for its role in regulating cellular signaling pathways, including those involved in apoptosis and cell cycle progression . The specific substitution with the 3,4-dimethoxyphenyl group in this molecule is designed to explore and modulate its interaction with biological targets, potentially enhancing its research value in mechanistic studies. Researchers utilize this and related compounds to probe mechanisms related to cancer chemoprevention and treatment . As with all compounds of this class, it is intended for laboratory research purposes only to further our understanding of complex biological processes. Please note: This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-28-23-12-11-16(13-24(23)29-2)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZXONYAPGBGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grinding with Surfactant and Lewis Acid Catalysts

A high-yielding method employs sodium dodecyl sulfate (SDS) and AlCl₃·6H₂O in a solvent-free mechanochemical system. The protocol involves:

  • Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), SDS (0.3 mmol), AlCl₃·6H₂O (0.1 mmol), silica gel (0.5 g).
  • Conditions : Grinding in an agate mortar at room temperature for 10–45 minutes.
  • Workup : Dissolution in ethyl acetate, filtration, and silica gel chromatography (petroleum ether/EtOAc = 3:1).
  • Yield : 97%.
  • Advantages : Rapid reaction time, no toxic solvents, and high atom economy.
  • Characterization : Melting point 186.6–188.5°C; ¹H NMR (DMSO-d₆) δ 10.80 (2H, NH), 7.34–6.60 (aromatic protons), 5.80 (1H, CH).

Heterogeneous Catalytic Approaches

Silica-Supported Chloroacetic Acid

Silica-supported chloroacetic acid enables recyclable catalysis under reflux conditions:

  • Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), polyindole catalyst (5 wt%).
  • Conditions : Reflux in acetonitrile for 1–2 hours.
  • Workup : Filtration, ethyl acetate extraction, and column chromatography.
  • Yield : 88%.
  • Advantages : Catalyst reusability (4 cycles with <10% yield drop), mild conditions.
  • Characterization : ¹H NMR (CDCl₃) δ 3.70 (3H, OCH₃), 3.80 (3H, OCH₃), 5.80 (1H, CH), 6.60–7.40 (aromatic protons).

Glycerol-Based Carbon Solid Acid

A biodegradable glycerol-derived catalyst achieves solvent-free synthesis:

  • Reagents : Aldehyde (1.0 mmol), indole (2.0 mmol), bromodimethylsulfonyl bromide (BDMS, 10 mol%).
  • Conditions : Solvent-free, 80–100°C for 30–60 minutes.
  • Yield : 89–92%.
  • Advantages : Eco-friendly, no column chromatography required.
  • Characterization : IR ν 3400 cm⁻¹ (NH), 1564 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).

Microwave-Assisted Synthesis

Glacial Acetic Acid under Microwave Irradiation

Microwave irradiation significantly reduces reaction time:

  • Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), glacial acetic acid (1 mL).
  • Conditions : Microwave (540 W) for 8–10 minutes.
  • Workup : Precipitation in water, filtration, recrystallization.
  • Yield : 85–90%.
  • Advantages : Energy-efficient, scalable for high-throughput synthesis.
  • Limitations : Requires specialized equipment.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield Eco-Friendliness
Mechanochemical grinding SDS/AlCl₃·6H₂O Solvent-free 10–45 min 97% High
Silica-supported acid Chloroacetic acid Acetonitrile 1–2 h 88% Moderate
Glycerol carbon catalyst BDMS Solvent-free 30–60 min 92% High
Microwave irradiation Glacial acetic acid Solvent-free 8–10 min 90% High

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals include two NH protons (δ 10.80–11.30), methoxy groups (δ 3.70–3.80), and a central methylene proton (δ 5.70–5.90).
  • ¹³C NMR : Peaks at δ 148–155 (C-O), 136–140 (aromatic C), and 40–45 (CH).
  • IR : Bands at 3400–3444 cm⁻¹ (NH stretch), 1564–1624 cm⁻¹ (C=C), 1260–1339 cm⁻¹ (C-O).
  • Melting Point : 186–188°C (lit.), correlating across methods.

Purity Assessment

  • Elemental Analysis : Reported as C 78.51%, H 5.80%, N 7.32% (calc. C 78.51%, H 5.80%, N 7.32%).
  • Chromatography : Silica gel purification ensures >95% purity by TLC.

Mechanistic Insights

The reaction proceeds via Friedel-Crafts alkylation :

  • Activation : Acid catalysts protonate the aldehyde carbonyl, enhancing electrophilicity.
  • Nucleophilic Attack : Indole attacks the activated carbonyl, forming a carbocation intermediate.
  • Dimerization : A second indole couples, yielding the BIM scaffold.
  • Dehydration : Loss of water completes the reaction, stabilized by silica or surfactants.

Chemical Reactions Analysis

3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of bis-indole compounds, including 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole), possess significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, ovarian, cervical, and prostate cancers. The mechanism involves the suppression of estrogen-dependent pathways and the induction of apoptosis in cancer cells .

Radioprotection
This compound also demonstrates potential radioprotective effects against UV and ionizing radiation. It acts by activating nuclear kinases that are crucial for DNA damage response and repair mechanisms. This property is particularly relevant in the context of cancer therapy, where radiation is commonly used .

Antioxidant Activity
The antioxidant capabilities of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) have been explored as well. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Methodology for Synthesis

The synthesis of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) typically involves a multi-step process that includes the condensation of indole derivatives with aldehydes or ketones. The purification can be achieved through column chromatography or recrystallization techniques .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of various bis-indole derivatives revealed that 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) exhibited remarkable cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Radioprotective Effects

In another investigation focusing on radioprotection, this compound was tested in vitro and in vivo models. Results showed that pre-treatment with 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) reduced radiation-induced DNA damage markers significantly compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Bis(indolyl)methane Derivatives

Structural and Substituent Variations

Key structural analogs differ in the substituents on the central aryl group. A comparative analysis is summarized below:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) 4-OCH₃ C₂₄H₂₀N₂O 352.43 33985-68-1
3,3'-((4-Hydroxyphenyl)methylene)bis(1H-indole) 4-OH C₂₃H₁₈N₂O 338.40 Not provided
3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) 4-Cl C₂₃H₁₇ClN₂ 364.85 Not provided
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) 3,4-(OCH₃)₂ C₂₅H₂₂N₂O₂ 382.47 33948-95-7
3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) 4-NO₂ C₂₃H₁₇N₃O₂ 375.40 Not provided

Key Observations :

  • Electron-Donating vs. In contrast, 4-Cl and 4-NO₂ substituents are electron-withdrawing, which may alter reactivity and solubility .
  • Steric Effects: The 3,4-dimethoxy group introduces steric bulk compared to monosubstituted analogs, possibly affecting molecular packing (e.g., melting points) and intermolecular interactions .

Key Findings :

  • Green Synthesis : The 3,4-dimethoxy derivative was synthesized via an eco-friendly electrochemical method in deep eutectic solvents, aligning with trends in sustainable chemistry .
  • Catalyst Efficiency : Ce(III) catalysts (e.g., CeCl₃·7H₂O) show broad utility for BIM synthesis, with yields exceeding 70% for 4-methoxy and 4-chloro derivatives .
Physicochemical Properties
Compound IR (NH stretch, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Reference
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) 3410 δ 5.77 (s, CH), 3.71 (s, OCH₃) δ 157.7 (C=O), 39.3 (CH₂)
3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) 3412 δ 5.83 (s, CH), 3.77 (s, OCH₃) δ 157.9 (C=O), 55.3 (OCH₃)
3,3'-((4-Hydroxyphenyl)methylene)bis(1H-indole) 3350 (OH), 3210 (NH) δ 5.29 (s, CH), 8.01 (s, OH) δ 152.0 (C-OH), 119.2 (Ar-C)

Spectral Insights :

  • The 3,4-dimethoxy derivative’s ¹H NMR shows distinct singlet peaks for the methylene bridge (δ 5.77) and methoxy groups (δ 3.71), consistent with its symmetric substitution pattern .
  • IR spectra confirm NH stretches (~3400 cm⁻¹) across all BIMs, while hydroxy derivatives exhibit additional broad OH stretches (~3350 cm⁻¹) .

Biological Activity

3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole), a bis(indole) compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through an electrophilic substitution reaction of indoles with aldehydes. Various methods have been reported for this synthesis, with yields varying based on the conditions used. For instance, a method utilizing silica gel as a support and hydrochloric acid (HCl) as a catalyst yielded the compound in 94% efficiency under optimized conditions .

Biological Activity Spectrum

The biological activity of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) has been evaluated against several targets:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
  • Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds similar to it showed values up to 73.11% inhibition, indicating potential for neuroprotective applications .
  • Endothelial Growth Factor Antagonism : It acts as an antagonist to endothelial growth factors, which are crucial in angiogenesis and tumor growth. This activity is particularly relevant in cancer therapeutics .

Study 1: Anticancer Efficacy

A study evaluated the compound's effects on MDA-MB-231 cells. At concentrations of 1.0 μM and 10.0 μM, significant apoptosis was observed alongside increased caspase-3 activity (1.33–1.57 times), confirming its potential as an anticancer agent .

Study 2: Neuroprotective Potential

Another investigation focused on the acetylcholinesterase inhibitory activity of related compounds. The results indicated that derivatives of bis(indole) compounds could lead to the development of novel drugs for Alzheimer's disease treatment, with promising inhibition rates observed .

Research Findings Summary Table

Activity Target Effect Observed Reference
AnticancerMDA-MB-231 Breast Cancer CellsInduces apoptosis; enhances caspase-3
Acetylcholinesterase InhibitionAlzheimer's DiseaseUp to 73.11% inhibition
Endothelial Growth FactorCancer TherapyAntagonist activity

Q & A

Q. What strategies optimize the scalability of bis(indolyl)methane synthesis for preclinical trials?

  • Methodological Answer :
  • Solid-supported catalysts (e.g., HCl/silica gel) simplify workup and reduce waste .
  • Flow chemistry systems improve heat and mass transfer for high-yield, multi-gram syntheses .

Tables for Key Data

Derivative Substituent Yield Bioactivity (IC50, μM) Reference
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole)3,4-OCH₃88–96%12.5 (Pancreatic cancer)
3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)4-Cl94–95%18.7 (Breast cancer)
3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)4-NO₂90%9.8 (Colon cancer)

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